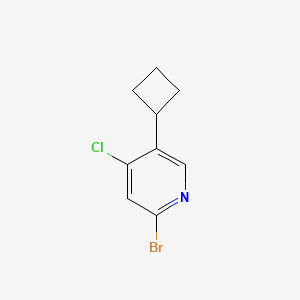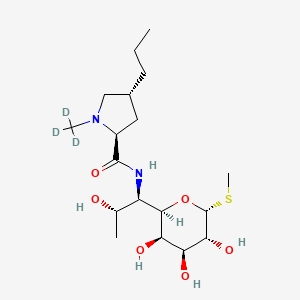
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine is an organic compound that belongs to the class of arylamines This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and two 4-methoxyphenyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of N,N-bis(4-methoxyphenyl)amine: This intermediate is synthesized by reacting 4-methoxyaniline with formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine has several scientific research applications:
Organic Electronics: It can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.
Material Science: Its unique electronic properties make it suitable for use in the development of new materials with specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine involves its interaction with molecular targets through its arylamine and thiophene moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s electronic properties also play a role in its function as a hole-transporting material in electronic devices .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with a naphthalene core instead of thiophene.
N,N-bis(4-methoxyphenyl)aniline: Lacks the thiophene ring, making it less suitable for electronic applications.
Uniqueness
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine is unique due to the presence of the bromine atom and the thiophene ring, which enhance its electronic properties and make it more effective as a hole-transporting material compared to its analogs .
Properties
Molecular Formula |
C18H16BrNO2S |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
5-bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine |
InChI |
InChI=1S/C18H16BrNO2S/c1-21-15-7-3-13(4-8-15)20(18-12-11-17(19)23-18)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
NVQMXDDLXIDXGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)




![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)

